Nonanoic acid, 2,4,6-trimethyl-
Description
Properties
CAS No. |
3005-07-0 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2,4,6-trimethylnonanoic acid |
InChI |
InChI=1S/C12H24O2/c1-5-6-9(2)7-10(3)8-11(4)12(13)14/h9-11H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
HFCUHXDRLANYGS-UHFFFAOYSA-N |
SMILES |
CCCC(C)CC(C)CC(C)C(=O)O |
Canonical SMILES |
CCCC(C)CC(C)CC(C)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Derivatization Techniques for Nonanoic Acid, 2,4,6 Trimethyl
Total Synthesis Approaches to Stereoisomers of Methyl-Branched Fatty Acids
The controlled synthesis of specific stereoisomers of methyl-branched fatty acids, such as the various forms of nonanoic acid, 2,4,6-trimethyl-, is a significant challenge in organic chemistry. Researchers have developed several sophisticated strategies to achieve high stereoselectivity, which are crucial for studying the biological roles and physical properties of these molecules.
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic methods combine the selectivity of enzymes with the versatility of chemical reactions to construct complex molecules. These approaches are particularly useful for creating chiral centers with high fidelity.
A notable chemo-enzymatic strategy involves the use of acyl-CoA dehydrogenases. mdpi.com These enzymes can introduce α,β-unsaturation into acyl-CoA thioesters, which can then be further manipulated chemically. For instance, a saturated acyl-CoA can be desaturated by an acyl-CoA dehydrogenase, followed by stereoselective reduction of the double bond using a chiral catalyst to yield a specific stereoisomer of a methyl-branched fatty acid. The substrate promiscuity of some acyl-CoA dehydrogenases allows for the synthesis of a variety of branched-chain fatty acid precursors. mdpi.com
Another approach utilizes lipases for transesterification reactions. For example, a commercially available ethyl ester of a branched-chain acid can be transesterified with a specific alcohol using an immobilized lipase (B570770) like Novozym® 435 to produce a desired ester derivative. nih.gov This method often proceeds under mild conditions, preserving the stereochemical integrity of the molecule. A two-step chemo-enzymatic pathway has been developed for synthesizing complexes of β-Hydroxy-β-methylbutyric acid (HMB) and medium-chain triacylglycerols (MCT), achieving a yield of approximately 85 wt%. researchgate.net
Asymmetric Organocatalysis in Branched Fatty Acid Synthesis
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules without the need for metal catalysts. This strategy often relies on small, chiral organic molecules to induce stereoselectivity.
For the synthesis of branched fatty acids, organocatalysts can be employed in conjugate addition reactions. For instance, the enantioselective Michael addition of a nucleophile to an α,β-unsaturated aldehyde, a precursor to a branched fatty acid, can be catalyzed by a chiral amine. This establishes a stereocenter that dictates the configuration of subsequent chain elongation steps. Bifunctional squaramide catalysts have been successfully used in the enantioselective 1,4-conjugate addition of nitromethane (B149229) to β-silyl α,β-unsaturated carbonyl compounds, yielding β-silyl nitroalkanes with high enantioselectivities (up to 97.5% ee). beilstein-journals.org
Chiral Auxiliary-Mediated Synthesis of Methyl-Branched Aliphatic Acids
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. york.ac.uk After the desired transformation, the auxiliary is removed and can often be recovered. york.ac.uk This method is a cornerstone of asymmetric synthesis.
A widely used approach involves the use of Evans oxazolidinones. scielo.org.mx An achiral carboxylic acid can be converted into an N-acyloxazolidinone. Deprotonation followed by alkylation with a methyl halide proceeds with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent removal of the auxiliary yields an enantiomerically enriched methyl-branched fatty acid.
Pseudoephedrine is another effective chiral auxiliary for the asymmetric synthesis of carboxylic acids. harvard.edunih.gov It reacts with a carboxylic acid to form an amide. The α-proton can be selectively removed, and the resulting enolate can react with an electrophile, with the stereochemistry of the addition being directed by the chiral pseudoephedrine backbone. wikipedia.org This method has been used to synthesize the four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid. nih.gov More recently, pseudoephenamine has been introduced as a practical alternative to pseudoephedrine, offering comparable or even improved diastereoselectivities in alkylation reactions. harvard.edunih.gov
| Chiral Auxiliary | Key Features | Application Example |
| Evans Oxazolidinones | High diastereoselectivity in alkylation and aldol (B89426) reactions. scielo.org.mx | Synthesis of α-methyl-branched carboxylic acids. |
| Pseudoephedrine | Effective for asymmetric alkylation of carboxylic acid amides. harvard.edunih.govwikipedia.org | Synthesis of stereoisomers of 3-hydroxy-2,4,6-trimethylheptanoic acid. nih.gov |
| Pseudoephenamine | Practical alternative to pseudoephedrine with high diastereoselectivity. harvard.edunih.gov | Asymmetric alkylation to form quaternary carbon centers. nih.gov |
Biocatalytic Pathways for Branched Fatty Acid Production
Nature employs elegant biocatalytic pathways for the synthesis of branched-chain fatty acids. Understanding and harnessing these pathways offers a sustainable route to these valuable compounds.
Fatty acid synthase (FASN) is the primary enzyme complex responsible for the synthesis of straight-chain fatty acids. However, FASN exhibits a degree of promiscuity and can incorporate methylmalonyl-CoA instead of malonyl-CoA, leading to the formation of methyl-branched fatty acids. nih.govnih.gov The availability of methylmalonyl-CoA is a key factor influencing the production of these branched chains.
The cytosolic enzyme ECHDC1 has been identified as a "metabolite repair" enzyme that degrades methylmalonyl-CoA, thereby limiting the formation of methyl-branched fatty acids. nih.govnih.gov Inactivation of ECHDC1 in cells leads to an increase in the synthesis of methyl-branched fatty acids, demonstrating its regulatory role. nih.gov This suggests that engineering metabolic pathways by modifying the activity of enzymes like ECHDC1 could be a viable strategy for enhancing the biocatalytic production of specific branched-chain fatty acids.
Chemical Derivatization for Enhanced Research Utility
Chemical derivatization is a crucial technique used to modify the properties of an analyte to make it more suitable for a particular analytical method. For nonanoic acid, 2,4,6-trimethyl-, derivatization is often employed to improve its volatility and thermal stability for gas chromatographic analysis.
Esterification for Chromatographic Analysis
Esterification is the most common derivatization method for fatty acids, converting them into their more volatile ester counterparts, typically methyl esters (FAMEs). aocs.orgnih.gov This process significantly improves their chromatographic behavior, leading to better separation and detection. nih.gov
Several reagents and methods are available for esterification:
Acid-Catalyzed Esterification: This is a widely used method where the fatty acid is heated with an alcohol (usually methanol) in the presence of an acid catalyst such as hydrogen chloride (HCl), sulfuric acid (H₂SO₄), or boron trifluoride (BF₃). nih.gov Methanolic HCl is a common and effective reagent for this purpose. dtic.mil A simplified one-step method based on this approach has been developed for high-throughput analysis. nih.gov
Base-Catalyzed Transesterification: This method is suitable for converting fatty acids that are already part of a lipid, such as a triacylglycerol, into their corresponding esters. aocs.org
Diazomethane (B1218177): While effective, diazomethane is a hazardous and explosive reagent, which has led to a decline in its use. aocs.org
Trimethylsilyldiazomethane (TMS-DM): This is a safer alternative to diazomethane and has been shown to be effective for the esterification of free fatty acids. nih.gov
The choice of esterification reagent can influence the reaction efficiency and the potential for side reactions. For instance, BF₃ is known for its rapid reaction times but is also highly toxic. nih.gov
| Derivatization Reagent | Advantages | Disadvantages |
| Methanolic HCl | Effective for both free fatty acids and transesterification. aocs.org | Requires relatively long reaction times. aocs.org |
| Boron Trifluoride (BF₃) | Short reaction time. nih.gov | Highly toxic and can cause artifacts. nih.gov |
| (Trimethylsilyl)diazomethane (TMS-DM) | Safer alternative to diazomethane. nih.gov | More expensive than other reagents. |
Amidation and Other Functional Group Modifications
The steric hindrance presented by the three methyl groups in the 2, 4, and 6 positions of the nonanoic acid chain likely plays a significant role in its reactivity, making standard derivatization protocols potentially less effective and necessitating tailored synthetic strategies. However, without specific studies on this compound, any discussion of its derivatization would be purely speculative and fall outside the scope of providing scientifically accurate and verifiable information.
General methodologies for the amidation of sterically hindered carboxylic acids often involve the use of potent activating agents to form a highly reactive intermediate, such as an acyl chloride or a mixed anhydride, prior to reaction with an amine. Common coupling reagents used in peptide synthesis, for instance, are designed to overcome such steric challenges. Similarly, other functional group modifications, such as esterification, would likely require forcing conditions or specific catalytic systems to achieve reasonable yields.
Despite the lack of direct research on Nonanoic acid, 2,4,6-trimethyl-, the broader field of organic synthesis provides a foundation for how such transformations could be approached. Nevertheless, without empirical data, it is not possible to provide the detailed research findings and data tables as requested.
Biosynthetic Pathways, Natural Occurrence, and Environmental Dynamics of Nonanoic Acid, 2,4,6 Trimethyl
Elucidation of Biosynthetic Mechanisms in Prokaryotic Systems
The biosynthesis of branched-chain fatty acids in prokaryotes is a variation of the well-understood type II fatty acid synthesis (FAS) pathway. nih.gov This system relies on a series of discrete, monofunctional enzymes to build the fatty acid chain. nih.gov The branching is typically introduced through the use of specific primer molecules or by the incorporation of methyl-branched extender units. nih.govnih.gov
Enzymology of Branched-Chain Fatty Acid Synthases
The formation of methyl-branched fatty acids like Nonanoic acid, 2,4,6-trimethyl- involves specialized enzymes that can utilize branched-chain acyl-CoA primers or methylmalonyl-CoA as an extender unit during chain elongation. nih.govnih.gov
Key enzymes and their roles in the proposed biosynthesis of Nonanoic acid, 2,4,6-trimethyl- include:
Branched-chain α-keto acid dehydrogenase (BCKD) complex : This enzyme complex is crucial for the synthesis of branched-chain acyl-CoA primers. It catalyzes the decarboxylation of α-keto acids derived from branched-chain amino acids like valine, leucine, and isoleucine. nih.govfrontiersin.org For the synthesis of a trimethylated nonanoic acid, a specific branched-chain primer would be required.
β-ketoacyl-ACP synthase III (FabH) : This enzyme initiates fatty acid synthesis by condensing the primer (e.g., a branched-chain acyl-CoA) with malonyl-ACP. nih.govfrontiersin.org The specificity of FabH for branched-chain primers is a key determinant in the formation of BCFAs in many Gram-positive bacteria. frontiersin.org
Fatty Acid Synthase (FAS) : The core FAS machinery then elongates the fatty acid chain. In the case of mid-chain branches, the fatty acid synthase can incorporate methylmalonyl-CoA instead of the usual malonyl-CoA as an extender unit. nih.govnih.gov The ketoacyl synthase (KS) domain of the FAS plays a critical role in this incorporation and influences the rate of BCFA production. nih.gov
Sequential Elongation and Modification : The synthesis of Nonanoic acid, 2,4,6-trimethyl- would proceed through iterative cycles of condensation, reduction, dehydration, and a second reduction, with methylmalonyl-CoA likely being incorporated at specific elongation steps to create the methyl branches at the C4 and C6 positions, assuming a branched primer provided the initial C2 methyl group.
Genetic Regulation of Methyl-Branched Fatty Acid Biosynthesis
Several regulatory mechanisms are at play:
Substrate Availability : The availability of precursors, such as branched-chain amino acids and the resulting α-keto acids, directly influences the production of branched-chain acyl-CoA primers. frontiersin.org Similarly, the pool of methylmalonyl-CoA is a limiting factor for the introduction of mid-chain methyl branches. nih.govnih.gov
Transcriptional Regulation : Genes encoding the enzymes of the BCFA synthesis pathway are subject to transcriptional control. For instance, in Staphylococcus aureus, the CodY repressor protein, which responds to nutrient availability, indirectly regulates the expression of genes involved in BCFA synthesis. asm.org Derepression of branched-chain amino acid biosynthetic genes can lead to an increase in BCFA production. asm.org
Two-Component Systems (TCSs) : In some bacteria, TCSs, which are typically composed of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator, can be influenced by the fatty acid composition of the cell membrane. asm.org Changes in the levels of BCFAs can allosterically regulate the activity of these sensor kinases, thereby affecting the expression of a wide range of genes, including those related to virulence. asm.org
Natural Occurrence in Microbial Metabolomes
Nonanoic acid, 2,4,6-trimethyl- and other branched-chain fatty acids are significant components of the cell membranes of many bacteria and have also been identified in some fungal species.
Identification in Bacterial Species
Branched-chain fatty acids are particularly abundant in the phospholipids (B1166683) of Gram-positive bacteria, where they play a crucial role in maintaining membrane fluidity. frontiersin.org While specific data for Nonanoic acid, 2,4,6-trimethyl- is not widely documented, the presence of various BCFAs in numerous bacterial species is well-established.
Table 1: Examples of Bacterial Genera Known to Produce Branched-Chain Fatty Acids
| Bacterial Genus | Common Branched-Chain Fatty Acids Identified | Role of BCFAs |
| Bacillus | Iso and anteiso fatty acids | Membrane fluidity regulation |
| Staphylococcus | Iso and anteiso fatty acids | Membrane homeostasis, regulation of virulence factors |
| Micrococcus | Iso and anteiso fatty acids | Membrane fluidity |
| Rhodococcus | Various branched-chain and other modified fatty acids | Part of complex lipid structures in the cell envelope |
Rhodococcus species are known to metabolize complex organic molecules and have been found to produce modified fatty acids during the transformation of compounds like abscisic acid. nih.govresearchgate.net
Presence in Fungal Extracts
The occurrence of Nonanoic acid, 2,4,6-trimethyl- in fungi is less common than in bacteria. However, some studies have reported the presence of various fatty acids, including branched-chain forms, in fungal extracts. The specific identification of Nonanoic acid, 2,4,6-trimethyl- would require detailed analysis of the lipid profiles of different fungal species.
Isolation and Characterization from Plant Tissues and Secretions
While straight-chain fatty acids are more common in plants, branched-chain fatty acids, including derivatives of nonanoic acid, have been isolated from certain plant species.
The process of isolating and characterizing Nonanoic acid, 2,4,6-trimethyl- from plant material typically involves several steps:
Extraction : The plant material (e.g., leaves, roots) is pulverized and extracted with a series of solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). researchgate.net
Fractionation : The crude extract is then fractionated using techniques like column chromatography or vacuum liquid chromatography to separate the components based on their chemical properties. researchgate.net
Purification and Identification : Fractions containing the compound of interest are further purified, often using thin-layer chromatography (TLC). The final identification and structural elucidation are performed using a combination of spectroscopic methods:
Infrared (IR) Spectroscopy : To identify functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) : To determine the carbon-hydrogen framework of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) : To determine the molecular weight and fragmentation pattern, which aids in confirming the structure.
For instance, nonanoic acid has been successfully isolated and characterized from the ethyl acetate extract of Adenodolichos paniculatus. researchgate.net While this was the straight-chain form, the methodology is applicable to its branched-chain isomers.
Environmental Biotransformation and Fate Studies
Detailed studies specifically investigating the environmental biotransformation and fate of Nonanoic acid, 2,4,6-trimethyl- are scarce. The environmental persistence, degradation pathways, and ultimate fate of a chemical compound are crucial for understanding its ecological impact. For this specific trimethyl-branched fatty acid, such data is not currently available in the public research domain.
There are no specific studies detailing the microbial degradation of Nonanoic acid, 2,4,6-trimethyl- in either aquatic or terrestrial environments. Research on branched-chain fatty acids (BCFAs) in general indicates that the structure, particularly the position and number of methyl branches, significantly influences their biodegradability.
In general, the microbial degradation of fatty acids often occurs via the β-oxidation pathway. However, branching along the carbon chain can hinder this process. nih.gov For instance, anaerobic consortia have been shown to degrade BCFAs with tertiary carbons, but are unable to degrade those with quaternary carbons. nih.govproquest.com The presence of branching at the alpha or beta positions can interfere with the typical β-oxidation mechanisms. nih.gov Bacteria from the genus Pseudomonas have demonstrated the ability to degrade certain synthetic saturated branched-chain fatty acids, showing selective utilization of different isomers. researchgate.net Syntrophic bacteria are also essential in the anaerobic degradation of BCFAs, employing specific β-oxidation-related enzymes and energy conservation systems to metabolize these complex molecules. nih.gov
Without specific studies on Nonanoic acid, 2,4,6-trimethyl-, it is not possible to definitively state its degradation pathway or the microbial species involved.
Specific data on the photochemical and chemical degradation mechanisms of Nonanoic acid, 2,4,6-trimethyl- are not available in the reviewed literature. The susceptibility of a chemical to degradation by light (photolysis) or other chemical reactions in the environment depends on its chemical structure and its ability to absorb light or react with other atmospheric or aquatic chemical species. General principles suggest that as a saturated fatty acid, it would not be expected to undergo direct photolysis from sunlight as it lacks significant chromophores that absorb light in the relevant wavelengths. Its degradation would more likely be initiated by reaction with photochemically produced reactive species, such as hydroxyl radicals. However, without experimental data for this specific compound, any discussion of its degradation mechanisms would be speculative.
Sophisticated Analytical and Spectroscopic Methodologies for Nonanoic Acid, 2,4,6 Trimethyl Characterization
Chromatographic Separation Techniques for Complex Mixtures
Chromatography is indispensable for isolating Nonanoic acid, 2,4,6-trimethyl- from complex matrices and for differentiating its various stereoisomers and constitutional isomers.
Nonanoic acid, 2,4,6-trimethyl- possesses three chiral centers at carbons 2, 4, and 6, leading to the possibility of 2³ = 8 stereoisomers (four pairs of enantiomers). Chiral gas chromatography (GC) is a powerful technique for the separation of these volatile enantiomers, typically after conversion to a more volatile derivative like a methyl ester (FAME). nih.gov
The separation is achieved using capillary columns coated with a chiral stationary phase (CSP). chromatographyonline.comresearchgate.net Derivatized cyclodextrins are the most common and versatile CSPs for this purpose. chromatographyonline.comlibretexts.orgnih.gov The toroidal structure of cyclodextrins provides a chiral environment where enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. chromatographyonline.com The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, di-O-ethyl-O-tert-butyl dimethylsilyl) can be optimized to achieve baseline resolution of the different enantiomeric pairs. nih.govgcms.cz The high resolution and sensitivity of chiral capillary GC make it ideal for determining the enantiomeric composition of this compound in natural products or synthetic mixtures. chromatographyonline.com
Table 1: Hypothetical Chiral GC Separation of 2,4,6-trimethyl-nonanoic acid Methyl Ester Stereoisomers
| Stereoisomer Pair | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| (2R,4R,6R) / (2S,4S,6S) | 25.4 | 25.9 | 1.8 |
| (2R,4R,6S) / (2S,4S,6R) | 26.8 | 27.2 | 1.6 |
| (2R,4S,6R) / (2S,4R,6S) | 28.1 | 28.7 | 2.0 |
| (2R,4S,6S) / (2S,4R,6R) | 29.5 | 30.0 | 1.7 |
| Data is hypothetical and for illustrative purposes. Separation conditions: Rt-bDEXse column, temperature program. |
High-resolution liquid chromatography (HPLC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC), offers a complementary approach for separating isomers of Nonanoic acid, 2,4,6-trimethyl-. nih.govnih.gov While GC is excellent for volatile compounds, LC is suitable for the direct analysis of the fatty acid without derivatization, although derivatization can be used to improve detection. researchgate.net
Reversed-phase HPLC using long C18 or C8 columns can effectively separate constitutional isomers (e.g., 2,4,6-trimethyl- vs. 3,5,7-trimethyl-nonanoic acid) based on differences in their hydrophobicity. nih.gov Furthermore, chiral stationary phases based on polysaccharides have been successfully employed in UHPLC-MS/MS methods for the chiral separation of other branched-chain fatty acids, demonstrating the potential for resolving the enantiomers of Nonanoic acid, 2,4,6-trimethyl-. nih.gov The combination of LC with mass spectrometry (LC-MS) is particularly powerful, as it provides both separation based on retention time and mass-based identification in a single analysis. nih.govnih.gov
Table 2: Illustrative HPLC Separation of Trimethylnonanoic Acid Isomers
| Isomer | Column | Mobile Phase | Retention Time (min) |
| 2,4,6-trimethyl-nonanoic acid | C18 (4.6 x 250 mm) | Acetonitrile/Water (85:15) with 0.1% Formic Acid | 15.2 |
| 3,5,7-trimethyl-nonanoic acid | C18 (4.6 x 250 mm) | Acetonitrile/Water (85:15) with 0.1% Formic Acid | 14.5 |
| 2,2,4-trimethyl-nonanoic acid | C18 (4.6 x 250 mm) | Acetonitrile/Water (85:15) with 0.1% Formic Acid | 16.1 |
| Data is hypothetical and for illustrative purposes. |
Mass Spectrometry for Structural Confirmation and Isomeric Assignment
Mass spectrometry (MS) is a cornerstone technique for the structural analysis of fatty acids, providing information on molecular weight and fragmentation patterns that reveal the underlying chemical structure.
Tandem mass spectrometry (MS/MS) is crucial for confirming the structure of Nonanoic acid, 2,4,6-trimethyl-, and distinguishing it from its isomers. In an MS/MS experiment, the molecular ion (or a pseudomolecular ion like [M-H]⁻) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. uab.edunih.gov
The fragmentation pattern of branched-chain fatty acids is diagnostic. nih.gov Cleavages along the carbon backbone are influenced by the positions of the methyl branches. For instance, cleavage at the bonds adjacent to the methyl-substituted carbons is often favored. nih.govnih.govwhitman.edu Advanced techniques, such as charge-switching strategies involving the formation of metal-ligated complexes, can yield highly predictable fragmentation patterns that allow for the de novo assignment of methyl branch points without requiring reference standards. nih.govnih.gov The resulting product ion spectrum serves as a structural fingerprint, allowing for the confident assignment of the 2,4,6-trimethyl substitution pattern.
Table 3: Predicted Key MS/MS Fragment Ions for [M-H]⁻ of 2,4,6-trimethyl-nonanoic acid (m/z 199.17)
| Observed m/z (Negative Mode) | Proposed Fragment Loss | Interpretation |
| 184.15 | Loss of CH₃ | Loss of a methyl group |
| 155.13 | Loss of CO₂ + H | Decarboxylation |
| 141.11 | Loss of C₄H₉ (butyl group) | Cleavage at C4-C5 bond |
| 113.09 | Loss of C₆H₁₃ (hexyl group) | Cleavage at C2-C3 bond |
| 85.06 | Loss of C₈H₁₇ (octyl group) | Cleavage related to the C6 branch |
| Data is hypothetical, based on general fragmentation rules for branched-chain fatty acids. whitman.edulibretexts.org |
High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or time-of-flight (TOF) analyzers, provides a highly accurate mass measurement of the parent ion. nih.gov This accuracy allows for the unambiguous determination of the elemental composition of Nonanoic acid, 2,4,6-trimethyl-. researchgate.net By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can experimentally confirm the molecular formula C₁₂H₂₄O₂, distinguishing it from any other combination of atoms that might have the same nominal mass. This is a critical step in confirming the identity of a compound. nih.gov
Table 4: Example of HRMS Data for 2,4,6-trimethyl-nonanoic acid
| Ion Formula | Ion Type | Calculated Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |
| C₁₂H₂₄O₂ | [M+H]⁺ | 201.18491 | 201.18510 | 0.94 |
| C₁₂H₂₃O₂ | [M-H]⁻ | 199.17036 | 199.17015 | -1.05 |
| Data is hypothetical and for illustrative purposes. |
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules like Nonanoic acid, 2,4,6-trimethyl-. aocs.org It provides detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.
¹H NMR spectroscopy allows for the identification and quantification of different types of protons in the molecule. The spectrum would show distinct signals for the three branching methyl groups (as doublets), the terminal methyl group (as a triplet), various methylene (B1212753) (CH₂) and methine (CH) protons along the chain, and the acidic proton of the carboxyl group. aocs.org
¹³C NMR spectroscopy, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of different carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary (Cq). researchgate.netmagritek.com This is essential for confirming the total number of carbons and identifying the branched nature of the skeleton.
Two-dimensional (2D) NMR experiments are required to piece the structure together.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to. magritek.comnih.gov
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away. magritek.com By observing HMBC correlations from the methyl protons to the carbons in the main chain, the positions of the methyl groups can be definitively assigned to C2, C4, and C6.
Together, these NMR experiments provide irrefutable evidence for the complete connectivity of Nonanoic acid, 2,4,6-trimethyl-.
Table 5: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2,4,6-trimethyl-nonanoic acid (in CDCl₃)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) / DEPT (¹³C) |
| 1 (-COOH) | 11.5 (broad) | 181.5 | s / Cq |
| 2 | ~2.4 | ~41.0 | m / CH |
| 2-CH₃ | ~1.15 | ~17.0 | d / CH₃ |
| 3 | ~1.3-1.5 | ~35.0 | m / CH₂ |
| 4 | ~1.6 | ~33.0 | m / CH |
| 4-CH₃ | ~0.88 | ~19.5 | d / CH₃ |
| 5 | ~1.2 | ~39.0 | m / CH₂ |
| 6 | ~1.5 | ~30.0 | m / CH |
| 6-CH₃ | ~0.86 | ~20.0 | d / CH₃ |
| 7 | ~1.25 | ~37.0 | m / CH₂ |
| 8 | ~1.3 | ~23.0 | m / CH₂ |
| 9 | ~0.90 | ~14.1 | t / CH₃ |
| Data is hypothetical, based on known values for similar branched-chain fatty acids. aocs.orgaocs.org |
Advanced 1D and 2D NMR Experiments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds. For Nonanoic acid, 2,4,6-trimethyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals due to the molecule's structural complexity and stereogenic centers.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. In Nonanoic acid, 2,4,6-trimethyl-, the spectrum would exhibit distinct regions. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm. The protons on the carbons bearing methyl groups (H-2, H-4, H-6) would appear as multiplets due to coupling with adjacent methylene and methyl protons. The terminal methyl groups and the branched methyl groups would resonate in the upfield region, generally between 0.8 and 1.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C-1) of the carboxylic acid is the most deshielded, appearing far downfield (~175-185 ppm). researchgate.net The carbons attached to the methyl branches (C-2, C-4, C-6) and the methylene carbons of the main chain would resonate in the intermediate region (20-50 ppm). The methyl group carbons would be found in the most upfield region of the spectrum (10-25 ppm). youtube.com The exact chemical shifts are sensitive to the local electronic environment and stereochemistry.
2D NMR Experiments: Due to signal overlap in 1D spectra, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the carbon backbone by connecting adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of protons to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary carbons and piecing together the molecular fragments, including the positions of the methyl branches.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry at the chiral centers (C-2, C-4, C-6).
A hypothetical table of predicted NMR data for a specific stereoisomer of Nonanoic acid, 2,4,6-trimethyl- is presented below, based on typical values for branched-chain fatty acids. np-mrd.org
| Carbon No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity / Coupling |
| 1 | 180.5 | 11.5 | br s |
| 2 | 41.2 | 2.5 | m |
| 3 | 30.1 | 1.4-1.6 | m |
| 4 | 35.8 | 1.7 | m |
| 5 | 32.5 | 1.3-1.5 | m |
| 6 | 34.9 | 1.6 | m |
| 7 | 27.3 | 1.2-1.4 | m |
| 8 | 22.7 | 1.1-1.3 | m |
| 9 | 14.1 | 0.9 | t |
| 2-CH₃ | 17.5 | 1.1 | d |
| 4-CH₃ | 19.8 | 0.95 | d |
| 6-CH₃ | 19.5 | 0.92 | d |
Stereochemical Assignment via Chemical Shift Analysis and J-Coupling
Nonanoic acid, 2,4,6-trimethyl- possesses three chiral centers at positions C-2, C-4, and C-6, leading to the possibility of 2³ = 8 stereoisomers (four pairs of enantiomers). Determining the relative and absolute stereochemistry is a significant challenge that requires meticulous analysis of NMR data.
Chemical Shift Analysis: The precise chemical shifts of both ¹H and ¹³C nuclei are highly dependent on their stereochemical environment. Diastereomers will have distinct NMR spectra. For instance, the chemical shifts of the methyl groups and the methine protons at the chiral centers can vary measurably between syn and anti arrangements of adjacent substituents. By comparing experimental data with values from reference compounds of known stereochemistry or with theoretical values from ab initio calculations, the relative configuration can often be deduced. researchgate.net
J-Coupling Analysis: Three-bond proton-proton coupling constants (³JHH) are governed by the Karplus relationship, which correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons. By measuring the ³JHH values for the protons along the C2-C3-C4-C5-C6 backbone, the preferred rotamer populations and, consequently, the relative stereochemistry of the substituents can be inferred. For example, a large coupling constant (typically > 8 Hz) suggests an anti-periplanar relationship, while a small coupling constant (< 4 Hz) indicates a gauche relationship.
The combination of chemical shift trends and coupling constant analysis, often aided by molecular modeling to predict stable conformations, provides a powerful strategy for assigning the relative stereochemistry of the multiple chiral centers in Nonanoic acid, 2,4,6-trimethyl-.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and conformational properties of molecules by probing their vibrational modes. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of Nonanoic acid, 2,4,6-trimethyl- would be dominated by the characteristic absorptions of the carboxylic acid group. amanote.comescholarship.org
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer. nist.gov
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration. researchgate.netnist.gov
C-H Stretches: Multiple bands in the 2850-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the methyl and methylene groups. spectroscopyonline.com
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands corresponding to C-O stretching, O-H bending, and various C-C and C-H bending and rocking vibrations, which are unique to the specific structure of the molecule. mdpi.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric vibrations. spectroscopyonline.com
C-H Stretches: The C-H stretching region (2800-3000 cm⁻¹) is also prominent in the Raman spectrum, often with well-resolved peaks for methyl and methylene groups. spectroscopyonline.com
C-C Stretches: The carbon backbone gives rise to a series of bands in the 800-1200 cm⁻¹ region, which are sensitive to the conformation of the alkyl chain.
C=O Stretch: The carbonyl stretch is typically weaker in the Raman spectrum compared to the IR spectrum. researchgate.net
Conformational studies can be performed by analyzing the vibrational spectra under different conditions (e.g., temperature, solvent). Changes in the spectra, particularly in the fingerprint region, can indicate shifts in the conformational equilibrium of the flexible nonanoic acid chain.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 2500-3300 | Weak/Not Observed | Strong, Broad (IR) |
| C-H Stretches (Alkyl) | 2850-2970 | 2850-2970 | Strong (IR/Raman) |
| C=O Stretch | 1700-1725 | ~1700 | Strong (IR), Weak (Raman) |
| CH₂/CH₃ Bending | 1350-1470 | 1350-1470 | Medium (IR/Raman) |
| C-O Stretch / O-H Bend | 1210-1320 | Variable | Medium-Strong (IR) |
Quantitative Analysis in Diverse Research Matrices
The quantification of Nonanoic acid, 2,4,6-trimethyl- in complex matrices such as biological fluids (plasma, tissues), environmental samples (soil, water), or industrial products is essential for metabolic, environmental, and quality control studies. creative-proteomics.com This typically requires chromatographic separation coupled with sensitive detection. creative-proteomics.comnih.gov
Sample Preparation: The first step is the extraction of the analyte from the matrix. This often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the fatty acid fraction and remove interfering substances. For analysis by gas chromatography (GC), the carboxylic acid must be derivatized to a more volatile and less polar ester, commonly a methyl ester (FAME - Fatty Acid Methyl Ester). lu.senih.gov This is typically achieved by reaction with reagents like BF₃-methanol or acidic methanol. researchgate.net For liquid chromatography (LC), derivatization may not be necessary, but can be used to improve ionization efficiency for mass spectrometry.
Chromatographic Separation and Detection:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and robust method for the quantitative analysis of fatty acids. lu.se The FAMEs are separated on a capillary GC column, and the mass spectrometer provides highly selective and sensitive detection. By operating the MS in selected ion monitoring (SIM) mode, specific fragment ions of the target analyte can be monitored, enhancing selectivity and lowering detection limits.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is increasingly used, especially for complex biological samples, as it often requires less sample cleanup and can analyze the underivatized acid. creative-proteomics.comnih.gov Reversed-phase LC is typically used for separation. The triple quadrupole mass spectrometer, operating in multiple reaction monitoring (MRM) mode, offers exceptional specificity and sensitivity by monitoring a specific fragmentation transition from a precursor ion to a product ion. creative-proteomics.com
Quantification: Quantification is achieved using the internal standard method. A known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a fatty acid of different chain length not present in the sample) is added to the sample at the beginning of the preparation process. A calibration curve is constructed by analyzing standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. lu.seresearchgate.net This method corrects for variations in extraction efficiency and instrument response, ensuring accurate and precise quantification across diverse and complex matrices. nih.govnih.gov
| Analytical Technique | Matrix | Sample Preparation | Typical Limit of Quantification (LOQ) |
| GC-MS | Soil, Water | Extraction, Derivatization (FAME) | Low µg/L to ng/L |
| LC-MS/MS | Plasma, Tissues | Protein Precipitation, LLE/SPE | Sub-µM to nM concentrations |
| GC-FID | Industrial Products | Dilution, Derivatization (FAME) | ppm to % level |
Academic Investigations into the Biological and Ecological Significance of Nonanoic Acid, 2,4,6 Trimethyl in Non Human Contexts
Role in Microbial Cell Envelope Composition and Function
While direct studies on the incorporation of 2,4,6-trimethyl-nonanoic acid into microbial cell envelopes are not available, the role of branched-chain fatty acids (BCFAs) in bacterial membranes is well-documented. BCFAs are crucial components of the cell membranes of many prokaryotes, where they influence membrane fluidity, a critical factor for cellular function and adaptation to environmental stress. researchgate.netfrontiersin.orgnumberanalytics.com
In contrast to the straight-chain fatty acids commonly found in eukaryotes, the methyl branches of BCFAs disrupt the tight packing of the lipid acyl chains. nih.gov This disruption lowers the phase transition temperature of the membrane, thereby increasing its fluidity, particularly at lower temperatures. researchgate.net The positioning and number of methyl groups can fine-tune this effect. For instance, anteiso-BCFAs are more effective at fluidizing membranes than iso-BCFAs. nih.gov Given its multiple methyl branches, 2,4,6-trimethyl-nonanoic acid would be expected to significantly increase membrane fluidity if incorporated.
Bacteria often alter the composition of their membrane fatty acids in response to environmental cues. nih.gov An increase in the proportion of BCFAs is a known adaptation to cold, changes in pH, and other stressors. nih.gov Therefore, it is plausible that microorganisms capable of synthesizing or incorporating 2,4,6-trimethyl-nonanoic acid could use it to maintain optimal membrane function in challenging environments. In Staphylococcus aureus, the synthesis of BCFAs is essential for viability and plays a role in the bacterium's response to the host environment during infection. nih.gov
Table 1: Potential Influence of 2,4,6-trimethyl-nonanoic acid on Microbial Membrane Properties (Inferred)
| Membrane Property | Expected Effect of Incorporation | Rationale |
| Fluidity | Increase | Methyl branches disrupt tight packing of fatty acid chains. nih.gov |
| Permeability | Increase | Increased fluidity generally leads to higher permeability. nih.gov |
| Thickness | Decrease | Disruption of acyl chain packing can lead to a thinner bilayer. nih.gov |
| Phase Transition Temperature | Decrease | Enables maintenance of a fluid state at lower temperatures. researchgate.net |
Contributions to Microbial Inter-Species Signaling
Fatty acids and their derivatives are increasingly recognized as signaling molecules in microbial communication, including quorum sensing (QS), a process that regulates gene expression in response to cell population density. stjude.orgmdpi.com While specific research on 2,4,6-trimethyl-nonanoic acid as a signaling molecule is lacking, the broader class of fatty acid-derived signals is known to be involved in inter-species communication.
For example, the diffusible signal factor (DSF) family of signals, produced by various Gram-negative bacteria, are branched-chain fatty acids that regulate virulence and biofilm formation. frontiersin.orgnih.gov These signals can influence the behavior of other bacterial species, highlighting a role in inter-species communication. Given its structure as a branched-chain fatty acid, 2,4,6-trimethyl-nonanoic acid could potentially act as a QS signal or an antagonist to existing QS systems. Unsaturated fatty acids have been shown to inhibit the QS system of Acinetobacter baumannii. nih.gov
The structural diversity of fatty acid signals allows for a high degree of specificity in communication. It is conceivable that 2,4,6-trimethyl-nonanoic acid, if produced by a microorganism, could serve as a unique signal within a specific ecological niche, mediating interactions such as competition or symbiosis.
Involvement in Plant-Microbe and Plant-Insect Interactions
The interface between plants, microbes, and insects is a complex web of chemical communication where fatty acids and their derivatives play significant roles. nih.govannualreviews.org Fatty acid metabolism in plants is directly linked to their immune responses. technologynetworks.comsciencedaily.com
While there is no direct evidence involving 2,4,6-trimethyl-nonanoic acid, plants produce a vast array of specialized metabolites to defend against herbivores and pathogens, and some of these are derived from fatty acids. wikipedia.org For instance, the degradation of cuticular hydrocarbons on the surface of plants can release volatile fatty acids that act as signals. royalsocietypublishing.org
Furthermore, microorganisms associated with plants can produce compounds that influence these interactions. Gut bacteria in ruminant animals break down chlorophyll (B73375) to produce phytanic acid, a multi-branched fatty acid. researchgate.netnih.gov A similar process could occur with plant-associated microbes, potentially generating novel BCFAs that could mediate interactions. It is plausible that 2,4,6-trimethyl-nonanoic acid, if produced in a plant-associated environment, could act as a signaling molecule, an antimicrobial agent, or a deterrent to insect herbivores.
Elucidation of its Function as a Semiochemical Component in Invertebrates
Many insect pheromones are derived from fatty acids, playing crucial roles in processes like mate attraction and aggregation. nih.govfrontiersin.org Methyl-branched fatty acids are a known class of insect pheromones (Type-III). nih.govfrontiersin.org For example, the sex pheromone of the German cockroach originates from the elongation of a methyl-branched fatty acyl-CoA. nih.gov
Given that 2,4,6-trimethyl-nonanoic acid is a multi-branched fatty acid, it possesses the structural characteristics of a potential invertebrate semiochemical. The specific arrangement of methyl groups would confer a high degree of specificity, which is a critical feature of pheromones. nih.gov The volatility and chemical stability of such a compound would also be important factors in its suitability as a chemical signal.
The degradation of cuticular hydrocarbons on insect exoskeletons can also generate short-chain fatty acids that act as volatile semiochemicals, mediating behaviors such as aggregation avoidance. royalsocietypublishing.org This suggests that even if not directly produced as a primary pheromone, 2,4,6-trimethyl-nonanoic acid could be a breakdown product of a larger molecule with signaling properties.
Table 2: Potential Semiochemical Functions of 2,4,6-trimethyl-nonanoic acid in Invertebrates (Inferred)
| Semiochemical Type | Potential Role | Basis for Inference |
| Pheromone | Attraction, Aggregation, etc. | Methyl-branched fatty acids are a known class of insect pheromones. nih.govfrontiersin.org |
| Kairomone | Host location by parasitoids/predators | Interspecific signal benefiting the receiver. |
| Allomone | Defense against predators | Interspecific signal benefiting the emitter. |
| Necromone/Epideictic Pheromone | Group dissolution, avoidance of contaminated areas | Degradation product of cuticular hydrocarbons. royalsocietypublishing.org |
Metabolic Flux Analysis in Model Organisms (non-human)
There is no specific information on the metabolic flux analysis of 2,4,6-trimethyl-nonanoic acid in any organism. However, the metabolism of other branched-chain fatty acids, such as phytanic acid, has been studied. Phytanic acid, due to its methyl branch at the 3-position, cannot be degraded by the typical β-oxidation pathway. nih.govyoutube.com Instead, it undergoes α-oxidation, a process that removes one carbon atom to produce pristanic acid, which can then enter the β-oxidation pathway. nih.gov
The metabolism of 2,4,6-trimethyl-nonanoic acid would likely also be complex due to its multiple methyl branches. The methyl group at the 2-position would likely direct it towards a specific metabolic fate, potentially involving α-oxidation. The methyl groups at the 4- and 6-positions would also influence its processing by metabolic enzymes. In bacteria, the metabolism of branched-chain amino acids is closely linked to the synthesis of branched-chain fatty acids. frontiersin.orgmdpi.com Therefore, in microorganisms, the metabolic flux of this compound would likely be integrated with amino acid metabolism.
Studying the metabolic fate of 2,4,6-trimethyl-nonanoic acid in a model organism would require the use of isotopically labeled compounds to trace its conversion into various metabolites. Such studies would be crucial to understanding its biological roles and potential bioaccumulation.
Comparative Analysis of Biological Activities Across Stereoisomers
Nonanoic acid, 2,4,6-trimethyl- possesses multiple chiral centers at positions 2, 4, and 6, meaning it can exist as several stereoisomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry, as they interact with stereospecific biological targets like enzymes and receptors. researchgate.netnih.gov
While no studies have compared the biological activities of the stereoisomers of 2,4,6-trimethyl-nonanoic acid, research on other chiral molecules provides a strong basis for expecting such differences. For instance, in the synthesis of anteiso fatty acids in Bacillus subtilis, the (S)-(+)-isomer of the 2-methylbutyrate (B1264701) precursor is more active than the (R)-(-)-isomer. nih.gov Similarly, the biological activity of many pesticides and pharmaceuticals is often restricted to a single enantiomer or diastereomer.
A comparative analysis of the different stereoisomers of 2,4,6-trimethyl-nonanoic acid would be essential to fully understand its biological and ecological significance. It is highly probable that different stereoisomers would exhibit distinct activities, for example, as microbial growth inhibitors, signaling molecules, or insect pheromones.
Emerging Research Frontiers and Methodological Advancements for Nonanoic Acid, 2,4,6 Trimethyl Studies
Integration of Omics Technologies in Biosynthetic Pathway Discovery
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of fatty acid biosynthesis. mdpi.compnas.org These high-throughput approaches are being integrated to unravel the complex metabolic pathways leading to the production of branched-chain fatty acids like Nonanoic acid, 2,4,6-trimethyl-.
Metagenomic and metatranscriptomic analyses of microbial communities are proving instrumental in identifying novel genes and enzymes involved in BCFA synthesis. researchgate.nettandfonline.com By correlating gene expression profiles with the production of specific fatty acids, researchers can pinpoint the key players in the biosynthetic pathway. This approach is particularly valuable for studying complex microbial ecosystems where isolating and culturing individual species is challenging. researchgate.net For instance, multi-omics studies on subcutaneous adipose tissue have revealed distinct fatty acid signatures and regulatory mechanisms at the gene and protein level. nih.gov
Lipidomics, a specialized branch of metabolomics, focuses on the comprehensive analysis of lipids in a biological system. pnas.org Advanced mass spectrometry techniques, coupled with sophisticated data analysis, enable the identification and quantification of hundreds of lipid species, providing a detailed snapshot of the lipidome. pnas.org This level of detail is crucial for understanding how the synthesis of Nonanoic acid, 2,4,6-trimethyl- is regulated and how it integrates with the broader metabolic network of the cell.
The table below summarizes the key omics technologies and their applications in studying BCFA biosynthesis.
| Omics Technology | Application in BCFA Biosynthesis Research | Key Insights Gained |
| Metagenomics | Identification of genes and microbial communities involved in BCFA production from environmental samples. | Discovery of novel enzymes and pathways. researchgate.nettandfonline.com |
| Metatranscriptomics | Analysis of gene expression related to BCFA synthesis under different conditions. | Understanding the regulation of biosynthetic pathways. researchgate.nettandfonline.com |
| Proteomics | Identification and quantification of proteins (enzymes) directly involved in the synthesis of BCFAs. | Pinpointing key enzymatic steps and their regulation. nih.gov |
| Lipidomics | Comprehensive analysis of the lipid profile, including BCFAs, in a given organism or environment. | Detailed understanding of lipid metabolism and interactions. pnas.org |
Development of Novel Biorefinery Approaches for Branched Fatty Acid Production
The unique properties of branched-chain fatty acids, such as their low melting points, make them attractive targets for biorefinery applications, including the production of biofuels and biolubricants. researchgate.net Researchers are actively developing novel biorefinery strategies to enhance the production of BCFAs from renewable feedstocks.
One promising approach involves the metabolic engineering of microorganisms. mdpi.com By introducing or modifying specific genes in organisms like Escherichia coli or microalgae, scientists can redirect metabolic fluxes towards the synthesis of BCFAs. mdpi.comwustl.edu A key target for this engineering is the β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an enzyme that plays a crucial role in initiating fatty acid synthesis. wustl.edu Replacing the native E. coli FabH with a version that has a preference for branched-chain starters can significantly increase the yield of BCFAs. wustl.edu
Another area of development is the use of thermochemical conversion processes, such as pyrolysis, to produce bio-oils rich in phenolic compounds. usda.govdoi.org These bio-oils can then be used as a feedstock for the synthesis of BCFAs. usda.govdoi.org This integrated approach, which combines thermochemical and biological processes, offers a sustainable route to producing high-value chemicals from biomass. mdpi.com
The table below highlights some of the innovative biorefinery strategies being explored for BCFA production.
| Biorefinery Approach | Description | Potential Advantages |
| Metabolic Engineering | Modification of microbial pathways to enhance BCFA synthesis. mdpi.comwustl.edu | High specificity and potential for high yields. |
| Thermochemical Conversion | Use of processes like pyrolysis to generate BCFA precursors from biomass. usda.govdoi.org | Utilization of a wide range of feedstocks. |
| Integrated Biorefineries | Combination of different conversion technologies to maximize value from biomass. mdpi.com | Increased efficiency and sustainability. |
Advanced Computational Modeling for Conformational Analysis and Reactivity Prediction
Computational modeling has become an indispensable tool for studying the structure and reactivity of molecules like Nonanoic acid, 2,4,6-trimethyl-. Advanced computational methods allow researchers to perform detailed conformational analyses and predict the molecule's behavior in different chemical environments.
Techniques such as ¹³C-NMR spectroscopy provide valuable experimental data that can be used to validate and refine computational models. aocs.org By comparing experimentally determined chemical shifts with those predicted by computational models, scientists can gain a high degree of confidence in the accuracy of their structural predictions. aocs.org
These computational models are crucial for understanding how the branched structure of Nonanoic acid, 2,4,6-trimethyl- influences its physical and chemical properties. For example, modeling can help to explain its lower melting point compared to its straight-chain counterparts and can predict its reactivity in various chemical reactions. This knowledge is essential for designing new applications for the compound, from advanced lubricants to novel pharmaceuticals.
Exploration of Chemo-Ecological Roles in Underexplored Ecosystems
Branched-chain fatty acids are known to play important roles in the cell membranes of bacteria, influencing their fluidity and function. lipotype.com However, the specific chemo-ecological roles of Nonanoic acid, 2,4,6-trimethyl- in many ecosystems remain largely unexplored.
Recent research has begun to shed light on the diverse functions of BCFAs in microbial communities. For example, some BCFAs have been shown to inhibit the swarming motility of certain bacteria, a key process in biofilm formation and pathogenesis. ebi.ac.uk This suggests that Nonanoic acid, 2,4,6-trimethyl- could have a role in mediating microbial interactions and influencing the structure of microbial communities.
The gut microbiome is another area where BCFAs are thought to be important. mdpi.com They are produced by the fermentation of amino acids by gut bacteria and may play a role in gut health and disease. mdpi.com Further research into the chemo-ecological roles of Nonanoic acid, 2,4,6-trimethyl- in the gut and other ecosystems could reveal new applications in medicine and agriculture.
Innovations in Targeted Synthesis of Specific Stereoisomers
The presence of multiple chiral centers in Nonanoic acid, 2,4,6-trimethyl- means that it can exist in several different stereoisomeric forms. These stereoisomers can have distinct biological activities, making the targeted synthesis of specific isomers a key area of research.
Chemists have developed sophisticated asymmetric synthesis strategies to produce specific diastereomers of related trimethyl-substituted fatty acids. nih.govnih.gov These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction, allowing for the preparation of enantiomerically pure compounds.
The ability to synthesize specific stereoisomers of Nonanoic acid, 2,4,6-trimethyl- is critical for elucidating its structure-activity relationships. nih.gov By comparing the biological activities of different isomers, researchers can identify the key structural features responsible for a particular effect. This knowledge is essential for the development of new drugs and other bioactive compounds based on the Nonanoic acid, 2,4,6-trimethyl- scaffold. For instance, the synthesis of 2,4,6-trimethylphenylacetic acid, a structurally related compound, has been a subject of interest for its potential applications. google.comgoogle.com
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing and characterizing 2,4,6-trimethylnonanoic acid in laboratory settings?
- Synthesis : While direct synthesis routes for 2,4,6-trimethylnonanoic acid are not explicitly detailed in the provided evidence, branched carboxylic acids are typically synthesized via Grignard reactions or alkylation of malonic esters. For example, deuterated analogs of nonanoic acid (e.g., Nonanoic acid-2,2-d₂ and Nonanoic acid-d₁₇) are synthesized using isotopic labeling techniques involving deuterated reagents .
- Characterization : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard for structural elucidation. For instance, GC-MS identified nonanoic acid in honey volatiles alongside other methylated compounds , while NMR was used to determine the pKa of nonanoic acid at low concentrations .
Q. How can researchers ensure safe handling and mitigate toxicity risks during experiments with branched carboxylic acids like 2,4,6-trimethylnonanoic acid?
- Safety Protocols : Wear chemical-resistant gloves, goggles, and protective clothing. Fatty acid salts are known eye irritants, and repeated exposure to nonanoic acid at 150 mg/kg showed no adverse effects in rats, suggesting a moderate safety threshold . Avoid contact with strong oxidizers, which may induce hazardous reactions .
Advanced Research Questions
Q. What experimental strategies are recommended for studying isotopic labeling in 2,4,6-trimethylnonanoic acid to trace metabolic or environmental pathways?
- Methodology : Deuterated forms (e.g., Nonanoic acid-9,9,9-d₃) can be synthesized using deuterium oxide (D₂O) or deuterated alkyl halides. Isotopic purity (>98 atom% D) is critical for accurate tracing, as seen in deuterated nonanoic acid derivatives . Surface-enhanced Raman spectroscopy (SERS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can track isotopic distribution in biological or environmental samples.
Q. How does the acid dissociation constant (pKa) of 2,4,6-trimethylnonanoic acid influence its behavior in aqueous environments, and how can this be experimentally determined?
- pKa Determination : Traditional titration methods require ≥1 mM concentrations, but NMR spectroscopy enables pKa measurement at lower concentrations (e.g., 4 mM) by monitoring chemical shifts of protonated vs. deprotonated species . Computational models (e.g., COSMO-RS) can supplement experimental data for branched analogs.
Q. What role does steric hindrance from the 2,4,6-trimethyl groups play in surface adsorption and interfacial activity?
- Surface Behavior : Surface pressure experiments with nonanoic acid at pH 2.1 and 11.5 revealed that protonated species adsorb more strongly at the air/water interface. The van der Waals model effectively fits adsorption isotherms, with methyl groups likely reducing packing efficiency and altering critical micelle concentrations .
Q. How can researchers resolve contradictions in toxicity data for branched carboxylic acids across studies?
- Data Reconciliation : Compare in vitro assays (e.g., cytotoxicity in HEK293 cells) with in vivo NOAEL (no observed adverse effect level) data. For nonanoic acid, the NOAEL in rats is 150 mg/kg , but methylated analogs may require adjusted thresholds due to altered bioavailability. Meta-analyses of existing toxicological databases (e.g., EPA CompTox) are recommended.
Methodological Challenges and Solutions
Q. What analytical challenges arise when detecting 2,4,6-trimethylnonanoic acid in complex matrices (e.g., biological fluids or environmental samples)?
- Solution : Use solid-phase microextraction (SPME) with Carbowax/divinylbenzene fibers to isolate volatiles, followed by GC-MS. For nonpolar matrices, derivatization (e.g., methyl ester formation via BF₃-CH₃OH) enhances detection sensitivity .
Q. How do methyl substituents affect the compound’s interaction with lipid bilayers or protein binding sites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
